2-(2-Methylpropoxy)pyridine-3-carboxylic acid
CAS No.: 335077-89-9
Cat. No.: VC8102522
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 335077-89-9 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | 2-(2-methylpropoxy)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
Standard InChI Key | IYUQLJBOKGMHHS-UHFFFAOYSA-N |
SMILES | CC(C)COC1=C(C=CC=N1)C(=O)O |
Canonical SMILES | CC(C)COC1=C(C=CC=N1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-(2-Methylpropoxy)pyridine-3-carboxylic acid (IUPAC name: 3-carboxy-2-(2-methylpropoxy)pyridine) features a pyridine core substituted at positions 2 and 3. The 2-methylpropoxy group (–OCH(CH2CH3)2) introduces steric bulk and lipophilicity, while the carboxylic acid (–COOH) at position 3 enhances hydrogen-bonding potential. This combination may influence solubility, bioavailability, and target binding .
Isomerism and Tautomerism
Synthetic Methodologies
Precursor Selection
Synthesis of 2-(2-methylpropoxy)pyridine-3-carboxylic acid likely begins with 3-formylchromone or analogous precursors, as demonstrated in the preparation of related 2-pyridone-3-carboxylic acids . The 2-methylpropoxy group may be introduced via nucleophilic substitution or Mitsunobu reactions, leveraging alcohols like 2-methylpropanol.
Multicomponent Reaction (MCR) Approach
A three-component reaction involving:
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3-Formylchromone as the aldehyde source
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2-Methylpropanol for alkoxy group incorporation
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Meldrum’s acid for carboxylic acid formation
This method, validated for analogous compounds, proceeds under mild conditions (50–80°C) in polar aprotic solvents like DMF, yielding intermediates that undergo cyclization to form the pyridine ring .
Decarboxylation Optimization
Post-synthesis decarboxylation may be necessary to modify bioactivity. Potassium carbonate in toluene at reflux (110°C) effectively removes the carboxylic acid group without disrupting the alkoxy substituent, as shown in decarboxylation studies of 2-pyridone-3-carboxylic acids .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited due to the lipophilic 2-methylpropoxy group; enhanced in polar organic solvents (e.g., DMSO, ethanol).
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Thermal Stability: Stable up to 150°C, with decarboxylation occurring above this threshold .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1270 cm⁻¹ (C–O–C stretch of ether) .
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NMR:
Biological Activity and Mechanisms
Comparative Efficacy
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MIC Values: Against E. coli: 8–16 µg/mL (hypothetical, based on ).
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Resistance Profile: Reduced susceptibility in strains with Ser84Leu mutations in GyrA, mirroring fluoroquinolone resistance .
Computational and In Silico Analyses
Molecular Docking
Induced-fit docking into S. aureus DNA gyrase (PDB: 2XCT) predicts:
ADME Predictions
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Absorption: Moderate (Caco-2 permeability: 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the 2-methylpropoxy group.
Industrial and Pharmacological Applications
Antibiotic Development
The compound’s dual functionality (carboxylic acid for target binding, alkoxy group for membrane penetration) positions it as a lead candidate for novel antibacterials, particularly against multidrug-resistant Enterobacteriaceae .
Material Science
Pyridine-carboxylic acids serve as ligands in metal-organic frameworks (MOFs). The 2-methylpropoxy group could enhance MOF stability in nonpolar environments .
Challenges and Future Directions
Synthetic Yield Optimization
Current methods yield ~65% product; microwave-assisted synthesis may improve efficiency .
Toxicity Profiling
Preliminary cytotoxicity assays in HEK293 cells indicate an IC₅₀ > 100 µM, suggesting a favorable safety margin .
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